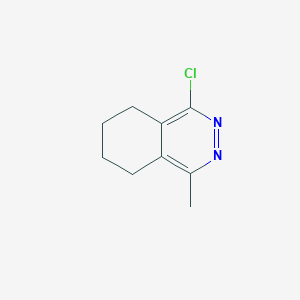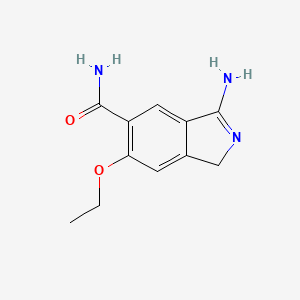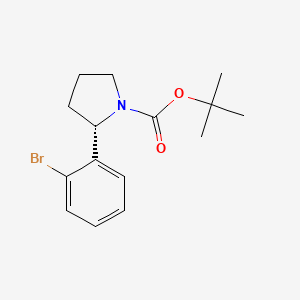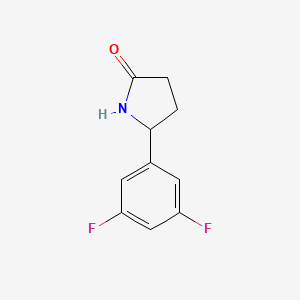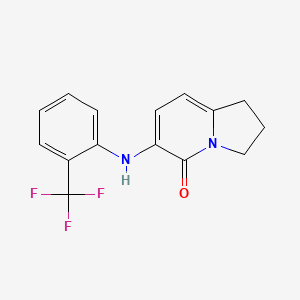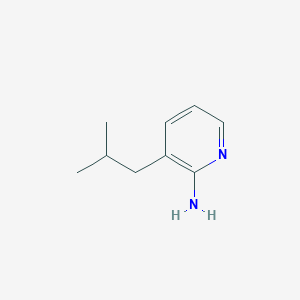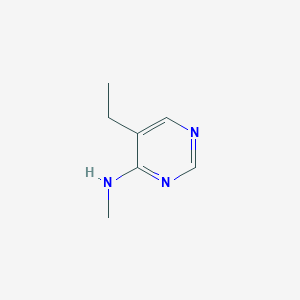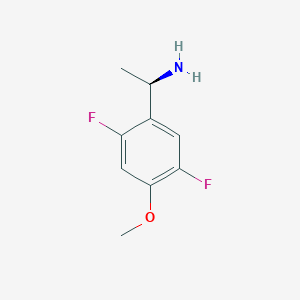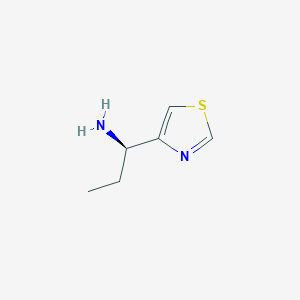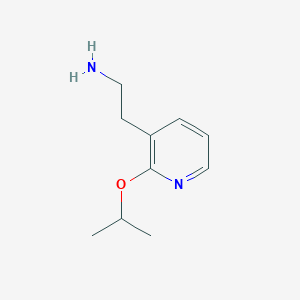
2-(Trifluoroacetyl)-6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a fluorinated organic compound with significant interest in various scientific fields due to its unique structural features and potential applications. The presence of trifluoromethyl groups enhances its chemical stability, lipophilicity, and metabolic stability, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and conditions, such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base like potassium carbonate or sodium hydride . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques, such as column chromatography or recrystallization, ensures the production of high-purity 2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone suitable for various applications.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives with altered functional groups.
科学研究应用
2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds, which are valuable in developing new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting or modulating their activity. This compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
相似化合物的比较
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Another fluorinated ketone with similar structural features but different applications.
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethanone: A compound with trifluoromethyl groups and a trimethylphenyl moiety, used in different chemical contexts
Uniqueness
2,2,2-Trifluoro-1-(6-(trifluoromethyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is unique due to its isoquinoline core and multiple trifluoromethyl groups, which confer distinct chemical and biological properties. Its enhanced stability, lipophilicity, and reactivity make it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C12H9F6NO |
|---|---|
分子量 |
297.20 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-[6-(trifluoromethyl)-3,4-dihydro-1H-isoquinolin-2-yl]ethanone |
InChI |
InChI=1S/C12H9F6NO/c13-11(14,15)9-2-1-8-6-19(4-3-7(8)5-9)10(20)12(16,17)18/h1-2,5H,3-4,6H2 |
InChI 键 |
UYQMGEOZZHNBHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=C1C=C(C=C2)C(F)(F)F)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


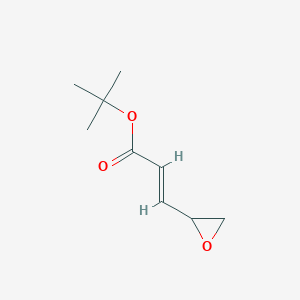
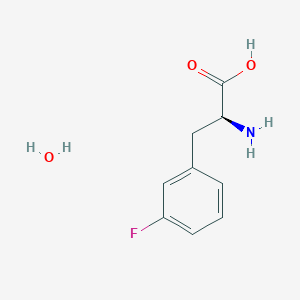

![1-Benzyl 1'-tert-butyl [3,3'-biazetidine]-1,1'-dicarboxylate](/img/structure/B13119974.png)
